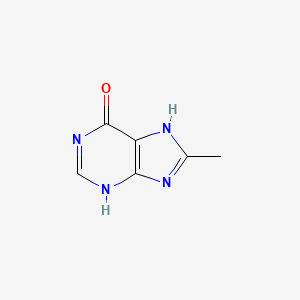
8-methyl-3,7-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “8-methyl-3,7-dihydropurin-6-one” is a germanium and sulfur-based chalcogenide. Its chemical formula is Ge8S16. This compound is known for its unique structural properties, which mimic high-silica zeolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of germanium and sulfur-based chalcogenides typically involves the reaction of germanium precursors with sulfur sources under controlled conditions. One common method is the solvothermal synthesis, where germanium dioxide and elemental sulfur are reacted in a solvent at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and solvent type, can significantly influence the properties of the resulting compound.
Industrial Production Methods
Industrial production of germanium and sulfur-based chalcogenides may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced material processing techniques can enhance the efficiency and yield of the production process. The purity and crystallinity of the compound are critical factors that are carefully controlled during industrial production.
Chemical Reactions Analysis
Types of Reactions
Germanium and sulfur-based chalcogenides undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and sulfur oxides.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Substitution reactions can occur where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and sulfur dioxide.
Reduction: Elemental germanium and sulfur.
Substitution: Halogenated germanium compounds and sulfur halides.
Scientific Research Applications
Chemistry
In chemistry, germanium and sulfur-based chalcogenides are studied for their unique structural properties and potential as catalysts in various chemical reactions. Their stability and ability to form complex structures make them valuable in materials science research.
Biology
In biological research, these compounds are explored for their potential use in bioimaging and as contrast agents due to their unique optical properties.
Medicine
In medicine, germanium and sulfur-based chalcogenides are investigated for their potential therapeutic applications, including as antimicrobial agents and in drug delivery systems.
Industry
In the industrial sector, these compounds are used in the development of advanced materials for electronics, photonics, and energy storage devices. Their high stability and unique electronic properties make them suitable for various technological applications.
Mechanism of Action
The mechanism by which germanium and sulfur-based chalcogenides exert their effects involves their interaction with molecular targets and pathways. These compounds can interact with biological molecules, altering their structure and function. In electronic applications, their unique electronic properties enable them to act as semiconductors, facilitating the flow of electrons and enhancing the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Germanium disulfide (GeS2)
- Germanium monosulfide (GeS)
- Tin sulfide (SnS2)
Uniqueness
The compound with the identifier “8-methyl-3,7-dihydropurin-6-one” is unique due to its highly stable structure that mimics high-silica zeolites This stability, combined with its ability to form complex chalcogenide frameworks, sets it apart from other similar compounds
Properties
IUPAC Name |
8-methyl-3,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAZBQMTILVQFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
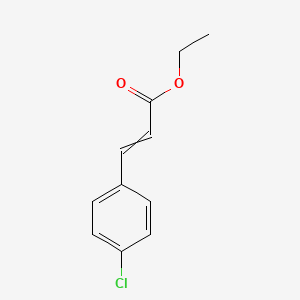
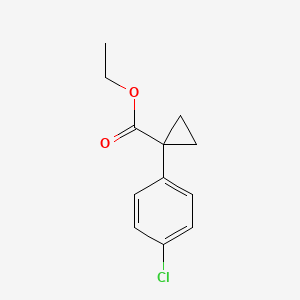
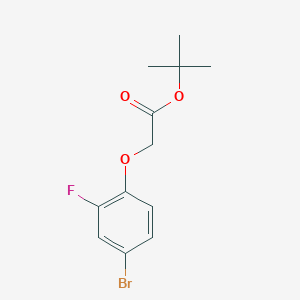

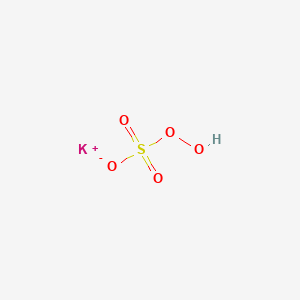
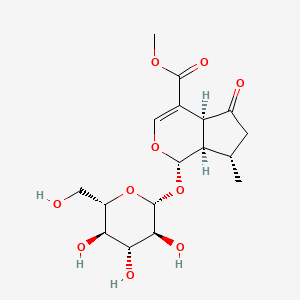
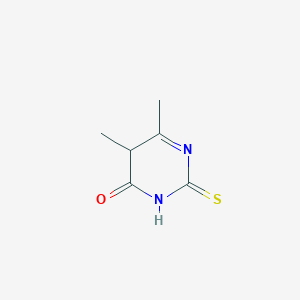

![3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B7942922.png)
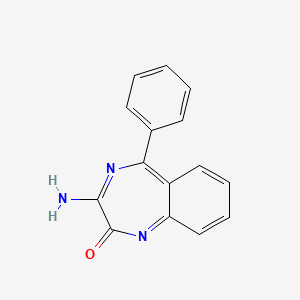
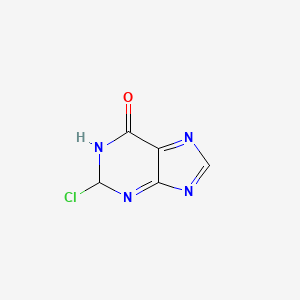
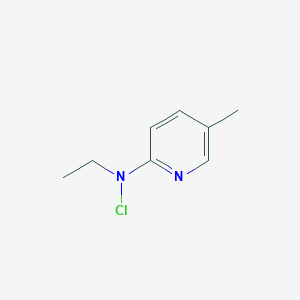
![1-[4-(Benzyloxy)phenyl]ethyl decanoate](/img/structure/B7942977.png)
![4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B7942978.png)
